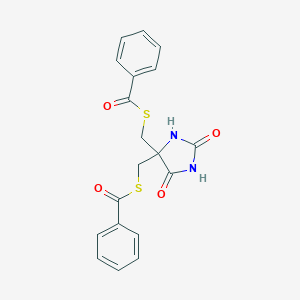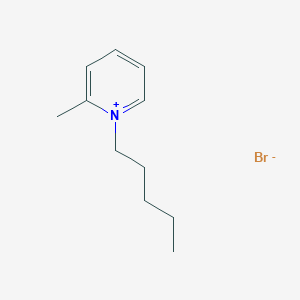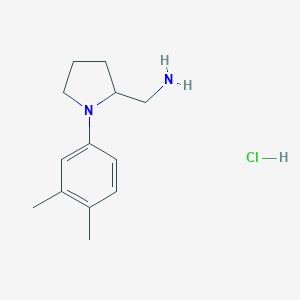
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride, also known as DMPP, is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic compound that has been widely studied for its potential use in scientific research. DMPP has a similar chemical structure to other psychoactive substances, such as amphetamines and cathinones, which are known to have stimulant effects on the central nervous system.
作用机制
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride acts as a stimulant on the central nervous system by increasing the release of neurotransmitters, particularly dopamine, norepinephrine, and serotonin. It has been shown to bind to the transporters that are responsible for the reuptake of these neurotransmitters, which leads to their increased release into the synaptic cleft. This results in an increase in the concentration of these neurotransmitters in the brain, which produces a stimulant effect.
Biochemical and Physiological Effects
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to have an effect on the release of hormones, including cortisol and prolactin. (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has also been shown to have an effect on the immune system, with studies showing that it can increase the production of cytokines.
实验室实验的优点和局限性
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has several advantages as a tool for scientific research. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. It is also relatively stable, which makes it easy to store and transport. However, (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride also has some limitations. It is a psychoactive substance, which means that it can be difficult to control the effects that it has on the body. It can also be difficult to interpret the results of experiments that use (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride, as the effects that it has on the body can be complex and multifaceted.
未来方向
There are several future directions for research on (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride. One area of research is the development of new psychoactive substances that have similar chemical structures to (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride. These substances could be used to study the effects of different psychoactive compounds on the brain. Another area of research is the development of new methods for studying the effects of (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride on the body. This could involve the use of new imaging techniques or the development of new animal models. Finally, there is a need for more research on the long-term effects of (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride on the body, particularly with regards to its effects on the immune system and hormone production.
合成方法
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3,4-dimethylbenzaldehyde with methylamine to produce 3,4-dimethylphenyl-2-methylamino-propanal. This intermediate is then reacted with pyrrolidine to produce (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride.
科学研究应用
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has been used extensively in scientific research as a tool to study the central nervous system. It has been shown to have a variety of effects on neurotransmitter systems, including the release of dopamine, norepinephrine, and serotonin. (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has also been used to study the effects of other psychoactive substances on the brain, including amphetamines and cathinones.
属性
CAS 编号 |
142469-89-4 |
|---|---|
产品名称 |
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride |
分子式 |
C13H21ClN2 |
分子量 |
240.77 g/mol |
IUPAC 名称 |
[1-(3,4-dimethylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-10-5-6-12(8-11(10)2)15-7-3-4-13(15)9-14;/h5-6,8,13H,3-4,7,9,14H2,1-2H3;1H |
InChI 键 |
VAIPMQXMEUNUDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCCC2CN)C.Cl |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCCC2CN)C.Cl |
同义词 |
[1-(3,4-dimethylphenyl)pyrrolidin-2-yl]methanamine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




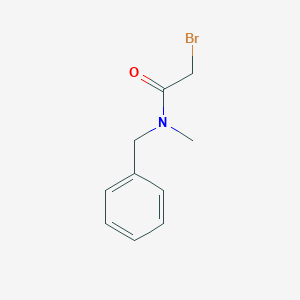
![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
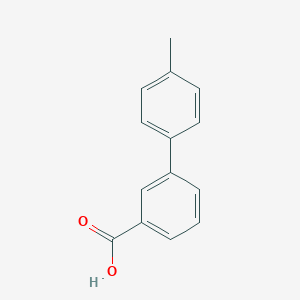
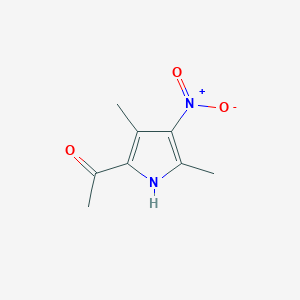
![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
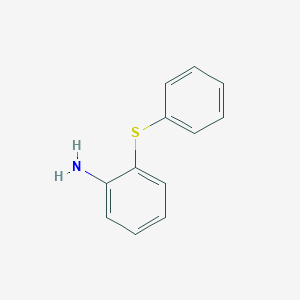
![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
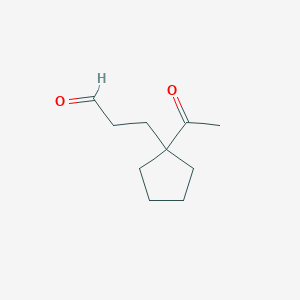
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)
